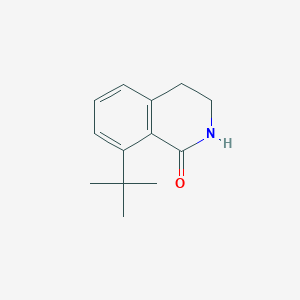![molecular formula C20H22N2O4S2 B15332306 2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)
2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of pyrroles, which are heterocyclic aromatic organic compounds. This particular compound is characterized by the presence of two tosyl groups attached to the nitrogen atoms in the pyrrole ring, making it a ditosyl derivative. Pyrroles are known for their stability and are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole typically involves the reaction of a pyrrole derivative with tosyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. The tosylation reaction is facilitated by the presence of a base such as triethylamine or pyridine, which helps in the deprotonation of the pyrrole nitrogen atoms, allowing for the nucleophilic attack on the tosyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of various functionalized pyrrole derivatives.
Scientific Research Applications
2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized pyrrole derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl groups can enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its stability and use in organic electronics.
N,N’-dialkyl derivatives of 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Used in the synthesis of organic dyes and pigments.
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Utilized in the development of semiconductors and photovoltaic materials.
Uniqueness
2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole is unique due to the presence of tosyl groups, which impart specific chemical reactivity and enhance its utility in various synthetic and industrial applications. The tosyl groups also contribute to the compound’s stability and facilitate its use as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H22N2O4S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2,5-bis-(4-methylphenyl)sulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C20H22N2O4S2/c1-15-3-7-19(8-4-15)27(23,24)21-11-17-13-22(14-18(17)12-21)28(25,26)20-9-5-16(2)6-10-20/h3-10H,11-14H2,1-2H3 |
InChI Key |
LGAFXTOPHMOXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


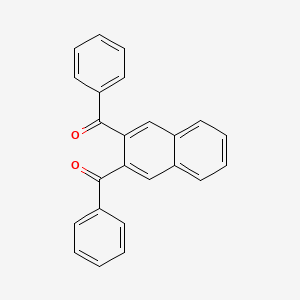
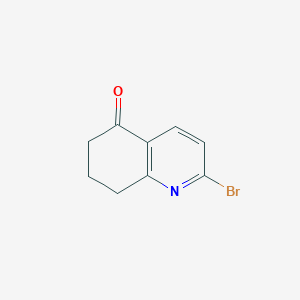

![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
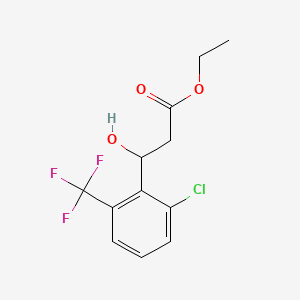

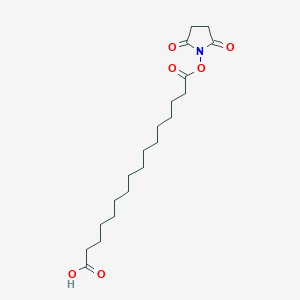
![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)
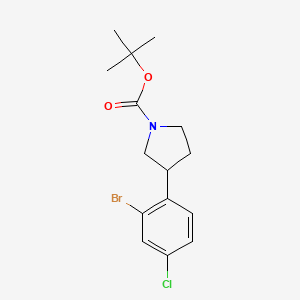
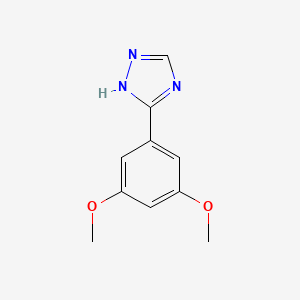

![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)

